1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one
Description
Significance of Indole (B1671886) and Pyrrole (B145914) Fused Heterocycles in Chemical Biology
Indole and pyrrole are fundamental heterocyclic motifs found in a vast array of natural products and synthetic compounds with significant biological activity. nih.govbiosynth.comnih.gov The indole nucleus is a key component of the essential amino acid tryptophan and neurotransmitters like serotonin. biosynth.comnih.govslideshare.net Similarly, pyrrole-containing compounds exhibit a wide range of pharmacological properties, including anticancer and anti-inflammatory activities. nih.gov
The fusion of these two heterocyclic rings to form pyrroloindoles results in a class of compounds with unique characteristics and substantial potential in drug development. researchgate.netrsc.org These fused systems are considered "privileged structures" in medicinal chemistry because they can interact with multiple biological targets. thieme-connect.com The rigid framework of pyrroloindoles allows for the precise spatial orientation of substituents, which is crucial for achieving high selectivity and potency. nih.gov
Historical Context and Evolution of Pyrrolo[2,3-b]indole (B14758588) Research
Research into indole chemistry has a rich history, initially stemming from the study of the dye indigo. slideshare.net The synthesis of the pyrrolo[2,3-b]indole skeleton has evolved significantly over the years, with researchers developing various synthetic strategies to access this complex scaffold. Early methods often involved multi-step sequences with harsh reaction conditions.
More recent advancements have focused on developing more efficient and sustainable synthetic routes. For instance, iodine(III)-mediated intramolecular annulation of indole derivatives has been reported as a successful method for constructing the pyrrolo[2,3-b]indole skeleton in excellent yields. nih.govacs.org Another innovative approach involves a Cu/Fe co-catalyzed intramolecular C(sp2)–H amination of α-indolylhydrazones, which is noteworthy for its use of water as a solvent and its recyclability. rsc.org These modern synthetic methodologies have made the pyrrolo[2,3-b]indole scaffold more accessible for further investigation and derivatization.
Structural Features and Nomenclature of 1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one
The compound this compound possesses a tricyclic core structure resulting from the fusion of an indole and a pyrrolidin-2-one ring. The nomenclature indicates a fully saturated pyrrole ring fused to the 'b' face of the indole system. The "-2-one" suffix signifies the presence of a carbonyl group at the second position of the pyrrolo[2,3-b]indole ring system.
The IUPAC name for the core, unsaturated pyrrolo[2,3-b]indole is simply pyrrolo[2,3-b]indole. nih.gov The specific compound of interest, with its saturated pyrrole ring and oxo-group, presents a more complex naming challenge. The structure can also be viewed as a derivative of 2-oxindole (1,3-dihydro-2H-indol-2-one), a well-known heterocyclic compound. hmdb.ca
Table 1: Key Structural and Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H10N2O | N/A |
| IUPAC Name | 1,3,3a,8a-tetrahydro-2H-pyrrolo[2,3-b]indol-2-one | N/A |
| CAS Registry Number | 247-03-0 (for the parent pyrrolo[2,3-b]indole) | nih.gov |
| PubChem CID | 19744287 (for the parent pyrrolo[2,3-b]indole) | nih.gov |
Note: Specific identifiers for the saturated oxo-derivative may vary in different databases.
Overview of Research Trajectories for Pyrrolo[2,3-b]indol-2-one Derivatives
Research into pyrrolo[2,3-b]indol-2-one derivatives has been driven by their potential applications in various fields, particularly in medicinal chemistry. The core scaffold has been identified in a number of natural products and has inspired the synthesis of numerous analogues.
Key research trajectories include:
Development of Novel Synthetic Methodologies: A significant portion of the research focuses on creating efficient and versatile synthetic routes to access the core scaffold and its derivatives. acs.orgrsc.org This includes the use of palladium-catalyzed reactions and other modern synthetic techniques. researchgate.net
Exploration of Biological Activity: Derivatives of the pyrrolo[2,3-b]indole scaffold are being investigated for a wide range of biological activities. For example, related pyrrolopyridine structures have shown promise as kinase inhibitors. nih.govmdpi.com The core structure is also found in compounds with potential antifungal and antitumor properties. rsc.orgscience.org.ge
Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the core structure to understand how different substituents affect its biological activity. This involves the synthesis of libraries of compounds and their subsequent screening against various biological targets.
Table 2: Examples of Research on Related Pyrroloindole Scaffolds
| Research Area | Key Findings | Reference |
|---|---|---|
| Synthesis | Development of a practical and sustainable Cu/Fe catalyzed intramolecular C(sp2)–H amination. | rsc.org |
| Synthesis | Iodine(III)-mediated intramolecular annulation for the synthesis of the pyrrolo[2,3-b]indole skeleton. | acs.org |
| Medicinal Chemistry | Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines as potential kinase inhibitors. | nih.gov |
Structure
3D Structure
Properties
CAS No. |
58360-15-9 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,3a,4,8b-tetrahydro-1H-pyrrolo[2,3-b]indol-2-one |
InChI |
InChI=1S/C10H10N2O/c13-9-5-7-6-3-1-2-4-8(6)11-10(7)12-9/h1-4,7,10-11H,5H2,(H,12,13) |
InChI Key |
LQLOEYGFXFPCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(NC1=O)NC3=CC=CC=C23 |
Purity |
95 |
Origin of Product |
United States |
Biological and Medicinal Chemistry Research Applications of Pyrrolo 2,3 B Indol 2 One Derivatives Preclinical Focus
Structure-Activity Relationship (SAR) Studies for Biological Targets
The biological activity of pyrrolo[2,3-b]indol-2-one derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial in understanding how different functional groups and substitution patterns on the core scaffold influence the compound's interaction with biological targets, ultimately determining its efficacy and selectivity.
The design of novel pyrrolo[2,3-b]indol-2-one derivatives often involves strategic modifications to the core structure to enhance their biological activity. A common approach is the introduction of various substituents at different positions of the indole (B1671886) and pyrrole (B145914) rings. For instance, in the development of anti-inflammatory agents, a series of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones were synthesized with modifications aimed at improving their oral activity. nih.gov
Another strategy involves the fusion of the pyrrolo[2,3-b]indol-2-one core with other heterocyclic rings. This approach has been used to create novel compounds with enhanced potency and selectivity for specific biological targets. For example, pyrrolo-fused-heterocycle-indolin-2-one analogues have been reported to show potent inhibition against Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov
The synthesis of these modified compounds often employs multi-step reaction sequences. A practical and sustainable method for preparing the pyrrolo[2,3-b]indole (B14758588) skeleton involves a Cu/Fe catalyzed intramolecular C(sp2)–H amination. rsc.org This method has been shown to be effective for a broad range of substrates, allowing for the introduction of diverse substituents on the indole ring. rsc.org
The nature and position of substituents on the pyrrolo[2,3-b]indol-2-one scaffold play a critical role in determining the biological efficacy of the resulting derivatives. SAR studies have revealed that even minor changes in the substitution pattern can lead to significant differences in activity.
For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as phosphodiesterase 4B (PDE4B) inhibitors, the introduction of different substituents on the pyridine ring was found to significantly impact their inhibitory potency and selectivity. nih.gov Similarly, in the context of cannabinoid receptor ligands, the length of the carbon chain at a specific position of the pyrrole ring was found to be a key determinant of activity, with chains of 4 to 6 carbons yielding optimal in vitro and in vivo effects. nih.govlimef.com
The electronic properties of the substituents also play a crucial role. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the heterocyclic core, thereby influencing its binding affinity to the target protein. For example, in a series of indole-2-one derivatives designed as anti-inflammatory agents, quantitative SAR analysis revealed that high molecular polarizability and a low lipid/water partition coefficient were beneficial for their activity. nih.gov
| Compound Series | Substitution Position | Substituent Type | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | Pyridine Ring | Various | Significant impact on PDE4B inhibitory potency and selectivity. | nih.gov |
| Pyrrole-derived Cannabinoids | Pyrrole Side Chain | Carbon Chain Length | Chains of 4 to 6 carbons produced optimal in vitro and in vivo activity. | nih.govlimef.com |
| Indole-2-one Derivatives | General | Polarizability and Lipophilicity | High molecular polarizability and low lipid/water partition coefficient are beneficial for anti-inflammatory activity. | nih.gov |
| 3-Substituted-indolin-2-ones | C-4' of Pyrrole Ring | 2-(ethyl-amino)ethylcarbamoyl | Enhanced antitumor activities. | nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity and selectivity of pyrrolo[2,3-b]indol-2-one derivatives. The spatial orientation of substituents can influence how a molecule fits into the binding site of a target protein, thereby affecting its potency and selectivity.
For example, in the development of inhibitors for IKKα and IKKβ, two kinases involved in inflammatory signaling, the stereochemistry of the aminoindazole-pyrrolo[2,3-b]pyridine scaffold was found to be crucial for achieving selectivity. mdpi.com Molecular modeling studies revealed that different stereoisomers adopted distinct binding poses within the active sites of the two kinases, explaining the observed differences in their inhibitory activity. mdpi.com
In another study, the stereoselective synthesis of spiro-3-indolin-2-ones was achieved, leading to the identification of compounds with potent antiproliferative properties. researchgate.net The specific stereochemistry of these spirocyclic compounds was found to be essential for their activity against a variety of human cancer cell lines. researchgate.net
Preclinical Biological Activity Profiling
Pyrrolo[2,3-b]indol-2-one derivatives have been extensively investigated for their potential as therapeutic agents in a variety of disease areas. Preclinical studies have demonstrated their promising activity as anti-inflammatory, antimicrobial, and antitubercular agents.
Several studies have highlighted the potential of pyrrolo[2,3-b]indol-2-one derivatives as anti-inflammatory agents. nih.govjuniperpublishers.com These compounds have been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in cellular models of inflammation. nih.govmdpi.com
For instance, a series of 3-substituted-indolin-2-one derivatives were synthesized and evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. mdpi.com Several of these compounds were found to significantly suppress the production of NO and pro-inflammatory cytokines, with some derivatives showing stronger activity than the non-steroidal anti-inflammatory drug (NSAID) dexamethasone. mdpi.com
The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov For example, compound 11e, a pyrrolo[2,3-d]pyrimidine derivative, was found to relieve inflammatory damage by down-regulating the expression of JAK1, JAK2, and the pro-inflammatory cytokine IL-1β in LPS-induced RAW264.7 macrophages. nih.gov
| Compound Series | Biological Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| 3-Substituted-indolin-2-ones | NO, TNF-α, IL-6 production | Significant suppression in LPS-stimulated macrophages. | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine derivatives | JAK1, JAK2, IL-1β | Down-regulation of expression in LPS-induced macrophages. | nih.gov |
| Indole-2-one and 7-aza-2-oxindole derivatives | TNF-α, IL-6, COX-2, PGES, iNOS | Inhibition of expression in LPS-stimulated macrophages. | nih.gov |
| Pyrrolopyridines | COX-2 | Promising in vitro pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory activity. | nih.gov |
The emergence of antimicrobial resistance has created an urgent need for the development of new antimicrobial agents. nih.gov Pyrrolo[2,3-b]indol-2-one derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity. nih.govjuniperpublishers.com
Several studies have reported the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives as antimicrobial agents. nih.govrsc.orgresearchgate.net These compounds have shown activity against a range of bacteria and fungi, including drug-resistant strains. researchgate.net For example, a series of novel pyrrolo[2,3-d]pyrimidine derivatives were found to exhibit promising antimicrobial activity when compared to the standard drug Gentamicin. researchgate.net
In addition to their general antimicrobial activity, certain pyrrolo[2,3-b]indol-2-one derivatives have shown specific activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. wjpsonline.commdpi.comnih.gov A library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized and screened for their antitubercular activity against a green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis. nih.gov Several compounds displayed significant in vitro activity, with the most potent derivative exhibiting a minimum inhibitory concentration (MIC90) value of 0.488 µM. nih.gov
The antitubercular activity of these compounds is often attributed to their ability to inhibit essential enzymes in Mycobacterium tuberculosis, such as thymidylate kinase and dihydrofolate reductase. ekb.eg Molecular docking studies have been used to investigate the binding interactions of these compounds with their target enzymes, providing valuable insights for the design of more potent inhibitors. ekb.eg
| Compound Series | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivatives | Various bacteria and fungi | Promising antimicrobial activity. | researchgate.net |
| 7H-Pyrrolo[2,3-d]pyrimidine derivatives | Mycobacterium tuberculosis | Significant in vitro antitubercular activity (MIC90 = 0.488 µM for the most potent derivative). | nih.gov |
| Isatin derivatives | Mycobacterium tuberculosis | Active against the H37Rv strain. | researchgate.net |
| Pyrrolo[1,2-a]quinoline derivatives | Mycobacterium tuberculosis (H37Rv and multidrug-resistant strains) | Promising anti-TB activity. | mdpi.com |
Antiviral Compound Development (excluding clinical trials)
The pyrrolo[2,3-b]indole scaffold and its bioisosteric analogs, such as pyrrolo[2,3-b]pyridines, have emerged as a promising foundation for the development of novel antiviral agents. Research in this area has primarily focused on the inhibition of host cellular kinases that are essential for viral replication, a strategy that could offer broad-spectrum activity and a higher barrier to the development of viral resistance.
A key target in this field is the Adaptor-Associated Kinase 1 (AAK1), a cellular serine/threonine kinase involved in receptor-mediated endocytosis, a pathway hijacked by numerous viruses to enter host cells. researchgate.net Inhibition of AAK1 has been shown to block the entry of a range of viruses, including dengue virus, Ebola virus, and coronaviruses. researchgate.netnih.gov
A notable example is a 7-aza-indole derivative, which was identified as a potent AAK1 inhibitor with a dissociation constant (KD) of 53 nM. nih.gov Optimization of this lead compound has yielded novel pyrrolo[2,3-b]pyridines with high affinity for AAK1. These optimized compounds have demonstrated improved activity against dengue virus in vitro and in human primary dendritic cells. nih.gov The antiviral activity extends to the unrelated Ebola virus, highlighting the potential for a broad-spectrum antiviral strategy by targeting cellular AAK1. nih.gov
Further research has explored pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazine-based compounds as AAK1 inhibitors. researchgate.net These efforts are part of a broader investigation into the therapeutic potential of AAK1 inhibition, which also extends to other indications like neuropathic pain. researchgate.netiasp-pain.org The antiviral applications of these inhibitors are being explored for a variety of viruses, including hepatitis C, rabies, and SARS-CoV-2. researchgate.net
The mechanism of action for these compounds is linked to their ability to interfere with the endocytic pathway, thereby preventing viral entry into host cells. This host-targeted approach is a significant advantage, as it is less likely to be affected by the high mutation rates of viruses, which can quickly lead to resistance against direct-acting antiviral drugs.
Kinase Inhibitor Research (e.g., AAK1, Topoisomerase)
Derivatives of the pyrrolo[2,3-b]indol-2-one core structure are a rich source of kinase inhibitors, with research demonstrating their potential to target a variety of kinases implicated in different diseases.
AAK1 Inhibitors: As mentioned in the antiviral section, Adaptor-Associated Kinase 1 (AAK1) is a significant target. A screening of a diverse library of kinase inhibitors identified a pyrrolo[2,3-b]pyridine (a 7-aza-indole derivative) as a potent AAK1 inhibitor. nih.gov Subsequent optimization efforts have led to the development of novel pyrrolo[2,3-b]pyridines with enhanced AAK1 affinity. nih.gov Another class of compounds, the pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazines, has also been investigated as potent, small-molecule inhibitors of AAK1. researchgate.netiasp-pain.org These inhibitors are being explored for their therapeutic potential in neuropathic pain, building on the observation that AAK1 knockout mice show a reduced response to persistent pain. researchgate.netiasp-pain.org
Topoisomerase Inhibitors: Certain derivatives of the broader pyrrolo-indole family have been shown to inhibit topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. For instance, tetrahydropyrrolo[3,4-a]carbazole-1,3-diones have been synthesized and evaluated for their ability to inhibit human topoisomerase II. nih.gov These compounds act as DNA intercalating agents and can stabilize the DNA-topoisomerase II covalent complex, leading to cytotoxic effects. nih.gov Specifically, compounds with a hydroxyethyl-aminoethyl side-chain demonstrated strong binding to DNA and were found to be potent inhibitors of topoisomerase II. nih.gov Indolocarbazole derivatives, such as Edotecarin, a synthetic analogue of natural antibiotics, are potent topoisomerase I inhibitors. nih.gov
Other Kinase Targets: The versatility of the pyrrolo-indole scaffold allows for the targeting of other kinases as well. Pyrrole-indolin-2-one derivatives have been explored as inhibitors of Aurora A kinase, a family of serine/threonine kinases that play a key role in mitosis. nih.govnih.gov These compounds were designed based on a similar scaffold to Hesperadin and have shown excellent Aurora A inhibitory activities. nih.gov Furthermore, nortopsentin analogues based on the 1H-pyrrolo[2,3-b]pyridine structure have been identified as inhibitors of cyclin-dependent kinase 1 (CDK1). nih.govmdpi.com
The following table summarizes selected kinase inhibitor research findings:
| Compound Class | Kinase Target | Key Findings | Reference |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridines | AAK1 | Potent inhibitors with antiviral activity against dengue and Ebola viruses. | nih.gov |
| Pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazines | AAK1 | Investigated for recapitulating the AAK1 knockout phenotype for neuropathic pain. | researchgate.netiasp-pain.org |
| Tetrahydropyrrolo[3,4-a]carbazole-1,3-diones | Topoisomerase II | Act as DNA intercalators and stabilize the DNA-topoisomerase II complex. | nih.gov |
| Pyrrole-indolin-2-ones | Aurora A Kinase | Designed as potent inhibitors for anticancer applications. | nih.govnih.gov |
| 1H-pyrrolo[2,3-b]pyridine Nortopsentin Analogues | CDK1 | Demonstrate antiproliferative activity through CDK1 inhibition. | nih.govmdpi.com |
Enzyme Modulation beyond Kinases (e.g., COX, Adenosine Receptors, Cholinesterase, CFTR)
The therapeutic potential of pyrrolo[2,3-b]indol-2-one derivatives extends beyond kinase inhibition to the modulation of a diverse range of other enzymes and receptors.
Cyclooxygenase (COX) Inhibition: Pyrrole-based structures are found in some non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.gov Research has been conducted on the design and synthesis of novel pyrrole derivatives as potential dual inhibitors of COX-1 and COX-2. nih.gov For instance, sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles have been investigated, with some pyrrolo[3,2,1-hi]indoles showing high potency and selectivity as COX-2 inhibitors. mdpi.com
Adenosine Receptor Modulation: Pyrrolopyridine and pyrrolopyrimidine derivatives have been synthesized and evaluated as potential antagonists for adenosine receptors (ARs). nih.gov A study identified 6-Chloro-4-phenyl-1H-pyrrolo[2,3-b]pyridine as a selective A1 AR antagonist. nih.gov Interestingly, the addition of a nitrogen atom to create a corresponding 7-deazapurine (a pyrrolopyrimidine) resulted in a dual A1/A2A AR ligand. nih.gov Other research has focused on pyrrolo[2,3-d]pyrimidine analogues of adenosine that inhibit the reuptake of endogenously released adenosine, thereby potentiating its effects at adenosine receptors without being direct agonists. nih.gov
Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease. nih.gov Reviews on cholinesterase inhibitors have mentioned pyrrolo-isoxazole analogues as a class of compounds developed for this purpose. nih.gov
CFTR Modulation: The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a chloride channel, and mutations in this protein cause cystic fibrosis. Tricyclic pyrrolo-quinolines have been identified as novel correctors of the F508del mutation, the most common CF-causing mutation. nih.gov These compounds have shown high efficacy in primary airway epithelial cells from CF patients and appear to act at a different site than other known correctors like VX-809. nih.gov
The following table summarizes research findings on the modulation of these enzymes and receptors:
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| Pyrrolo[3,2,1-hi]indoles | COX-2 | Potent and selective inhibitors of COX-2. | mdpi.com |
| Pyrrolopyridines | Adenosine A1 Receptor | Identified as selective antagonists. | nih.gov |
| Pyrrolopyrimidines | Adenosine A1/A2A Receptors | Act as dual antagonists. | nih.gov |
| Pyrrolo-isoxazole Analogues | Cholinesterases | Developed as inhibitors for potential Alzheimer's disease treatment. | nih.gov |
| Tricyclic Pyrrolo-quinolines | CFTR (F508del mutant) | Act as novel correctors to improve protein trafficking. | nih.gov |
Antiproliferative and Antitumor Research (excluding clinical trials)
Derivatives of the pyrrolo[2,3-b]indol-2-one scaffold are extensively investigated for their antiproliferative and antitumor properties, largely due to their ability to inhibit various kinases involved in cancer cell growth and survival.
Nortopsentin analogues, which are based on the 1H-pyrrolo[2,3-b]pyridine structure, have demonstrated significant antitumor activity. nih.gov In experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer, several of these analogues consistently reduced cell proliferation and induced a caspase-dependent apoptotic response. nih.govresearchgate.net These compounds were shown to act as cyclin-dependent kinase 1 (CDK1) inhibitors. nih.gov In a mouse model, intraperitoneal administration of these derivatives led to significant tumor volume inhibition of DMPM xenografts. nih.govnih.gov
Further research into nortopsentin analogues has led to the synthesis of new series where the imidazole ring of the natural product is replaced by a thiazole ring. mdpi.comnih.govnih.gov These compounds, including thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, have shown inhibitory activity against colorectal cancer cells at low micromolar concentrations, while not affecting the viability of normal intestinal cells. nih.gov The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest in the G2/M phase. nih.gov Others have been observed to induce morphological changes characteristic of autophagic death at lower concentrations. nih.gov
Pyrrole indolin-2-one derivatives are another important class of compounds with antiproliferative activity. cancertreatmentjournal.com This scaffold is a key structure in several inhibitors of receptor tyrosine kinases (RTKs), such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis. cancertreatmentjournal.com Semaxanib (SU5416) was one of the first such compounds tested clinically as a potent RTK inhibitor. cancertreatmentjournal.com Structural modifications of this lead compound have produced other potent anti-angiogenesis and anti-cancer agents like sunitinib. cancertreatmentjournal.com
The following table presents selected findings from antiproliferative and antitumor research:
| Compound Class | Cancer Model | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine Nortopsentin Analogues | Diffuse Malignant Peritoneal Mesothelioma (DMPM) | CDK1 inhibition, apoptosis induction | Significant tumor volume inhibition in xenograft models. | nih.govresearchgate.netnih.gov |
| Thiazolyl-bis-pyrrolo[2,3-b]pyridines | Colorectal Cancer (HCT-116) | Apoptosis induction, G2/M cell cycle arrest | Inhibited cancer cell growth at low micromolar concentrations. | nih.gov |
| Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines | Colorectal Cancer (HCT-116) | Autophagic death at low concentrations, apoptosis at higher concentrations | Dose-dependent distinct cellular responses. | nih.gov |
| Pyrrole indolin-2-one Derivatives | Various tumors | Inhibition of Receptor Tyrosine Kinases (VEGFRs, PDGFRs) | Potent anti-angiogenesis agents. | cancertreatmentjournal.com |
Molecular Docking and Protein-Ligand Interaction Studies
Prediction of Binding Modes and Affinities
Molecular docking is a computational technique frequently employed in the study of pyrrolo[2,3-b]indol-2-one derivatives to predict how these molecules bind to their target proteins and to estimate their binding affinities. These studies provide valuable insights into the molecular basis of their biological activity and guide the rational design of more potent and selective inhibitors.
In the context of AAK1 inhibitors, the crystal structure of a pyrrolo[2,3-b]pyridine derivative bound to AAK1 has been determined, providing a clear picture of its binding mode. nih.gov The compound binds in the ATP-binding site in a relatively planar manner, with the pyrrolo[2,3-b]pyridine core situated between key residues of the kinase's N- and C-lobes. nih.gov This experimentally determined structure serves as a benchmark for validating and refining molecular docking protocols for this class of compounds.
For Aurora A kinase inhibitors based on the pyrrole-indolin-2-one scaffold, Surflex-docking studies have been utilized to investigate the interactions between a series of these inhibitors and the kinase. nih.govnih.gov These computational models help in understanding the structure-activity relationships (SAR) of these compounds and can be used to predict the activity of newly designed derivatives. nih.gov The docking results can reveal the specific orientation of the inhibitor within the active site and highlight the key interactions responsible for binding.
Molecular docking has also been applied to study the interaction of indolo- and pyrrolo-pyrimidines with DNA. researchgate.net These studies have predicted that the planar chromophore of these molecules intercalates between GC base pairs, while a side chain lies within the minor groove of the DNA. researchgate.net The calculated free energies of binding from such studies can help to rank compounds based on their predicted affinity for DNA. researchgate.net
Identification of Key Pharmacophoric Elements
Molecular docking and structural biology studies are instrumental in identifying the key pharmacophoric elements of pyrrolo[2,3-b]indol-2-one derivatives, which are the essential structural features required for their biological activity.
For the pyrrolo[2,3-b]pyridine-based AAK1 inhibitors, the nitrogen atoms of the core heterocycle are crucial pharmacophoric elements, as they form two hydrogen bonds with the peptide backbone of the kinase hinge region. nih.gov The 4-cyanophenyl moiety of one such inhibitor is oriented towards the solvent-exposed region, with the phenyl ring sandwiched between backbone and side-chain residues, and the cyano group forming a polar interaction. nih.gov These specific interactions are key to the high-affinity binding of this compound.
In the case of pyrrole-indolin-2-one inhibitors of Aurora A kinase, docking studies have revealed that a sulfo group, a secondary amine group on the indolin-2-one, and a carbonyl group of a fused ring system are significant for binding to the receptor. nih.govnih.gov These groups likely participate in hydrogen bonding or other polar interactions with the amino acid residues in the active site of the kinase.
Natural Product Inspiration and Biomimetic Synthesis
The hexahydropyrrolo[2,3-b]indole, also known as the pyrroloindoline motif, is a privileged tricyclic structure widely found in biologically active natural products. nih.govresearchgate.netrsc.org These natural alkaloids, derived from the amino acid tryptophan, feature a rigid molecular architecture that is challenging for synthetic chemists to replicate, particularly due to the presence of a fully substituted carbon center at the C3a-position. nih.govresearchgate.net The structural complexity and significant biological activities of these compounds have made them compelling targets for isolation, biosynthetic investigation, and total synthesis. ub.edurecercat.catnih.gov
Alkaloids featuring the hexahydropyrrolo[2,3-b]indole core are a diverse family of natural products derived from tryptamine and have been isolated from a wide array of natural sources, including terrestrial plants, marine organisms, and fungi. ub.edusemanticscholar.org The isolation and characterization of these compounds are crucial first steps that enable further biological evaluation and provide inspiration for synthetic efforts.
One of the earliest and most well-known examples is physostigmine (eserine), isolated from the Calabar bean (Physostigma venenosum). semanticscholar.orgsemmelweis.hu This compound has been a foundational molecule in the study of acetylcholinesterase inhibitors. semanticscholar.org Another significant class includes the flustramine family of marine alkaloids, such as flustramine A and flustramine B, which are isolated from the marine bryozoan Flustra foliacea. semanticscholar.org These compounds are distinguished by the presence of prenylated or reverse-prenylated substituents. semanticscholar.org
More recently, novel pyrrolo[2,3-b]indole alkaloids continue to be discovered. For example, robustanoids A and B were isolated from Coffea canephora beans. rsc.org Their complex structures, featuring an unprecedented 1,2,3,4,8b,8c-hexahydro-2a,4a-diazapentaleno[1,6-ab]indene moiety, were elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by electronic circular dichroism (ECD) calculations and, ultimately, total synthesis. rsc.org
The general procedure for isolating these alkaloids involves extraction from the natural source using organic solvents, followed by various chromatographic techniques to separate the complex mixture into pure compounds. Characterization relies heavily on modern spectroscopic methods to determine the planar structure and relative and absolute stereochemistry of the often-complex chiral molecules.
| Compound Name | Natural Source | Key Structural Feature |
|---|---|---|
| Physostigmine (Eserine) | Physostigma venenosum (Calabar bean) | C3a-methylated pyrroloindoline |
| Flustramine B | Flustra foliacea (Marine bryozoan) | C3a-reverse-prenylated pyrroloindoline |
| Chimonanthine | Chimonanthus praecox | Dimeric pyrroloindoline |
| Robustanoid A | Coffea canephora (Coffee beans) | Complex hexacyclic fused system |
| Nocardioazine B | Nocardia sp. | Diketopiperazine-fused pyrroloindoline |
The biosynthesis of pyrrolo[2,3-b]indole natural products (PiNPs) is a testament to nature's efficiency in constructing complex molecules with high stereoselectivity. researchgate.net The biogenetic precursor for virtually all indole alkaloids is the amino acid L-tryptophan. ub.edusemanticscholar.orgwikipedia.org The formation of the characteristic tricyclic pyrroloindoline core from tryptophan or its derivatives involves several key enzymatic transformations. researchgate.netbohrium.com
The general biosynthetic pathway begins with the modification of the tryptophan indole ring. researchgate.net A critical step is the introduction of a substituent at the C3-position of the indole, which is often achieved by enzymes like methyltransferases or prenyltransferases. researchgate.net This alkylation is followed by a dearomatization of the indole ring and a subsequent intramolecular cyclization, where the nitrogen atom of the side chain attacks the iminium ion intermediate to form the pyrrolidine ring fused to the indoline system. researchgate.net
For example, the biosynthesis of C3-methylated alkaloids like physostigmine involves a C-methylation step on a tryptophan metabolite, a reaction catalyzed by a specific methyltransferase that establishes the molecule's chirality. researchgate.net Similarly, C3-prenylated alkaloids are believed to originate from the reaction of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), which forms the hexahydropyrrolo[2,3-b]indole core via an iminium intermediate, followed by decarboxylation. semanticscholar.org
In more complex cases, such as diketopiperazine (DKP)-containing natural products like nocardioazine B, tryptophan-based DKPs are processed further to yield the rigid pyrroloindoline ring system. researchgate.net Understanding these enzymatic pathways is critical, as it not only provides insight into natural product diversity but also offers tools for developing novel biocatalytic and biomimetic synthetic routes that are difficult to achieve with traditional chemical methods. researchgate.netrsc.org
The intricate architecture and promising biological activities of pyrrolo[2,3-b]indole alkaloids have made them highly attractive targets for total synthesis. nih.govsemanticscholar.org Synthetic chemists have developed numerous strategies to construct the core tricyclic scaffold, providing access to these natural products and their analogues for further study. ub.edunih.gov
A common and powerful strategy is the biomimetic cyclization approach, which mimics the proposed biosynthetic pathway. bohrium.com This typically starts from readily available tryptophan or tryptamine derivatives. bohrium.com The key step involves an intramolecular cyclization reaction onto an electrophilically activated indole C3-position. For instance, the reaction can be triggered by oxidation of the indole nucleus to an iminium salt intermediate, which is then captured by the side-chain nitrogen. ub.edu
Other major synthetic strategies for assembling the hexahydropyrrolo[2,3-b]indole ring system include:
Alkylative Cyclization: This involves the intramolecular alkylation of a tryptamine derivative where the side-chain nitrogen acts as a nucleophile.
Reductive Cyclization: This method can form the pyrroloindoline ring system from suitable precursors under reducing conditions. ub.edu
Cycloaddition Reactions: Various cycloaddition strategies have been employed to construct the fused ring system in a stereocontrolled manner. nih.gov
Heck Reaction: Intramolecular Heck reactions have been utilized as a key C-C bond-forming step to build the core structure from oxindole precursors. princeton.edu
The total synthesis of (–)-phenserine by Overman's group is a landmark example that showcases a sophisticated approach to constructing the pyrroloindoline core. ub.edu More recently, the total synthesis of robustanoids A and B was accomplished in eight steps, a feat that not only provided synthetic access to these novel alkaloids but also definitively confirmed their proposed structures. rsc.org These synthetic endeavors highlight the creativity of organic chemists in developing new methodologies to conquer the challenges posed by these complex natural products. nih.govub.edu
| Target Natural Product | Key Synthetic Strategy | Starting Material Type |
|---|---|---|
| (–)-Physostigmine | Asymmetric cyclization | Tryptophan derivative |
| (–)-Flustramine B | Asymmetric prenylation/cyclization | Tryptamine derivative |
| (–)-Phenserine | Aza-Cope-Mannich rearrangement | Oxindole derivative |
| (±)-Chimonanthine | Oxidative dimerization | Tryptamine derivative |
| Robustanoids A and B | Multi-step sequence including key cyclizations | Indole derivative |
Q & A
Q. What are the established synthetic routes for 1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one?
The compound is primarily synthesized via the Co₂(CO)₈-catalyzed aza-Pauson-Khand reaction of alkynecarbodiimides. This method efficiently forms the pyrrolo[2,3-b]indol-2-one core through intramolecular cyclocarbonylation. Key intermediates can be further modified via reduction, hydroxymethylation, and alkylation to yield bioactive derivatives like physostigmine .
Q. What characterization techniques confirm the structure of pyrrolo[2,3-b]indol-2-one derivatives?
Standard methods include:
Q. What are the key intermediates in converting pyrrolo[2,3-b]indol-2-one to physostigmine?
The synthesis involves:
- Reduction of the pyrrolo[2,3-b]indol-2-one (e.g., using NaBH₄) to introduce hydroxyl groups.
- Hydroxymethylation and N-methylation to generate (±)-esermethole, a precursor to physostigmine .
Advanced Research Questions
Q. How can stereoselectivity be controlled in the synthesis of pyrrolo[2,3-b]indol-2-one derivatives?
Stereoselectivity at the C(3a)-position is achieved by introducing substituents via NaBH₄/alkyl bromide treatment. This step proceeds with high diastereoselectivity, critical for generating bioactive alkaloids like physostigmine .
Q. What are the challenges in optimizing reaction yields for hetero-Pauson-Khand reactions?
Key challenges include:
Q. How do reaction conditions affect regioselectivity in pyrrolo[2,3-b]indol-2-one formation?
Regioselectivity is influenced by:
Q. How can metal-free conditions be employed in synthesizing pyrrolo[2,3-b]indole derivatives?
A I₂/PhI(OAc)₂-mediated oxidative C-H amination protocol enables metal-free synthesis. This method converts 2-indolylenamides into pyrrolo[2,3-b]indoles under mild conditions, aligning with green chemistry principles .
Q. What strategies are used to design pyrrolo[2,3-b]indol-2-one analogs for kinase inhibition?
Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
